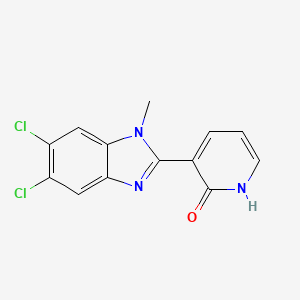

![molecular formula C19H15N3O3S B2382295 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-52-9](/img/structure/B2382295.png)

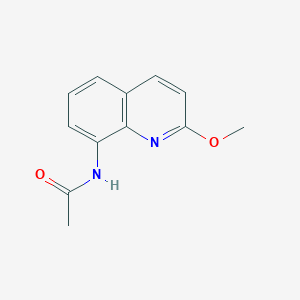

5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a heterocyclic compound . Thiazolopyrimidines, the class of compounds to which it belongs, are analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They have been reported to have anticancer, sedative, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitory, and antiviral properties .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves multicomponent sonochemical reactions . A three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation leads to the formation of various thiazolopyrimidines . The structure of the aldehyde component plays a crucial role in determining the direction of the reaction .Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is determined by one- and two-dimensional NMR and IR spectroscopy . The presence of ethyl and NH2 at specific chemical shifts in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidines include Michael addition and S-alkylation . The reactions proceed smoothly via thia-Michael addition in ethanol and in high yields . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .Applications De Recherche Scientifique

Anticancer Potential

The thiazolo[3,2-a]pyrimidine scaffold has shown promise as an antitumor agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth. Specifically, the 5-oxo-N-(4-phenoxyphenyl) variant has demonstrated potent antitumor activity, making it a potential candidate for further drug development .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have been explored for their antibacterial properties. The 5-oxo-N-(4-phenoxyphenyl) derivative may exhibit inhibitory effects against bacterial pathogens. Understanding its mechanism of action and optimizing its structure could lead to novel antibacterial agents .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Researchers have investigated the anti-inflammatory potential of thiazolo[3,2-a]pyrimidines. The 5-oxo-N-(4-phenoxyphenyl) compound could modulate inflammatory pathways, making it relevant for conditions such as arthritis and autoimmune disorders .

Quantum Technologies

While seemingly unrelated, quantum technologies have gained prominence in recent years. Quantum mechanics underpins these technologies, and compounds like 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may find applications in quantum computing, quantum state sensors, and time synchronization protocols .

Drug Design and Optimization

The structural similarity of thiazolo[3,2-a]pyrimidine to purine makes it an interesting scaffold for drug design. Researchers can modify its core to create ligands that effectively bind to biological targets. The 5-oxo-N-(4-phenoxyphenyl) variant could serve as a starting point for developing new medicines .

Functionalization of Active Methylene Groups

The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This functional group is highly reactive and can be further modified for various applications. Researchers may explore its reactivity in synthetic chemistry and material science .

Orientations Futures

The future directions for research on “5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and related compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, the development of more efficient synthetic approaches for the construction of these types of compounds could be another area of focus .

Mécanisme D'action

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activities . They are considered structural analogs of biogenic purine bases and can potentially act as purine antagonists .

Mode of Action

Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . They can potentially bind to the target sites of cancer cells and disrupt their genetic pathways .

Biochemical Pathways

Thiazolopyrimidines have been reported to possess anticancer, antiviral, anti-inflammatory, and antinociceptive activities, among others . This suggests that they may affect a variety of biochemical pathways related to these functions.

Result of Action

Some thiazolopyrimidines have been reported to exhibit potent cytotoxic activity against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

Propriétés

IUPAC Name |

5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGYYALBERLCNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

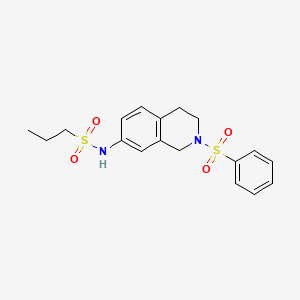

![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)

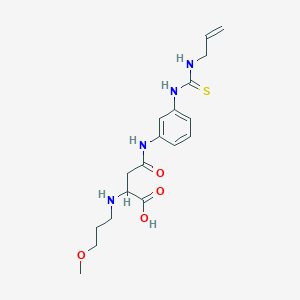

![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)

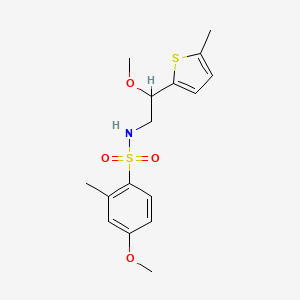

![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)

![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)

![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)